molecular formula C10H17NO B6213215 {5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2731008-37-8

{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6213215
CAS No.: 2731008-37-8
M. Wt: 167.2
InChI Key:
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Description

{5-cyclopropyl-3-azabicyclo[311]heptan-1-yl}methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of a cyclopropyl group and an azabicycloheptane ring system, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives, and substituted compounds with modified functional groups .

Scientific Research Applications

{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a cyclopropyl ketone to a cyclopropyl alcohol, followed by a reductive amination reaction to introduce the amine group. The final step involves the addition of a hydroxyl group to the amine to form the desired compound.", "Starting Materials": [ "Cyclopropyl ketone", "Ammonia", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropyl ketone is reacted with sodium borohydride in methanol to form the corresponding cyclopropyl alcohol.", "Step 2: The cyclopropyl alcohol is then reacted with ammonia in the presence of a reducing agent such as sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with formaldehyde in the presence of hydrochloric acid to form the imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the desired compound, '{5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol'." ] }

CAS No.

2731008-37-8

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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